2-[Benzo(b)thiophen-2-yl]phenol 2-[Benzo(b)thiophen-2-yl]phenol
Brand Name: Vulcanchem
CAS No.: 81344-85-6
VCID: VC5395296
InChI: InChI=1S/C14H10OS/c15-12-7-3-2-6-11(12)14-9-10-5-1-4-8-13(10)16-14/h1-9,15H
SMILES: C1=CC=C2C(=C1)C=C(S2)C3=CC=CC=C3O
Molecular Formula: C14H10OS
Molecular Weight: 226.29

2-[Benzo(b)thiophen-2-yl]phenol

CAS No.: 81344-85-6

Cat. No.: VC5395296

Molecular Formula: C14H10OS

Molecular Weight: 226.29

* For research use only. Not for human or veterinary use.

2-[Benzo(b)thiophen-2-yl]phenol - 81344-85-6

Specification

CAS No. 81344-85-6
Molecular Formula C14H10OS
Molecular Weight 226.29
IUPAC Name 2-(1-benzothiophen-2-yl)phenol
Standard InChI InChI=1S/C14H10OS/c15-12-7-3-2-6-11(12)14-9-10-5-1-4-8-13(10)16-14/h1-9,15H
Standard InChI Key HOUFEXIRIOTXIY-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=C(S2)C3=CC=CC=C3O

Introduction

Chemical Identification and Structural Analysis

Molecular Identity

2-[Benzo(b)thiophen-2-yl]phenol is defined by the IUPAC name 2-(1-benzothiophen-2-yl)phenol and is registered under CAS 81344-85-6. Its structural features include:

  • Benzo[b]thiophene moiety: A fused bicyclic system comprising a benzene ring condensed with a thiophene ring.

  • Phenolic group: A hydroxyl group (-OH) attached at the ortho position relative to the benzothiophene linkage .

Structural Descriptors:

PropertyValue/Notation
SMILESC1=CC=C2C(=C1)C=C(S2)C3=CC=CC=C3O
InChIKeyHOUFEXIRIOTXIY-UHFFFAOYSA-N
Molecular FormulaC14H10OS\text{C}_{14}\text{H}_{10}\text{OS}
Molar Mass226.29 g/mol

The compound’s planar structure facilitates π-π stacking interactions, making it suitable for applications in organic semiconductors .

Physicochemical Properties

Thermal and Solubility Characteristics

Experimental and predicted data from multiple sources :

PropertyValue
Melting Point91–94°C
Boiling Point400.1±20.0°C (Predicted)
Density1.280±0.06 g/cm³
pKa9.38±0.30 (Predicted)
SolubilityLow in water; soluble in organic solvents (e.g., toluene, DCM)

The elevated boiling point and density reflect strong intermolecular interactions due to the aromatic and sulfur-containing groups.

Synthesis and Reaction Mechanisms

Copper-Mediated Intramolecular Coupling

A landmark study by Ai et al. (2021) demonstrated the synthesis of BTBFs via copper-catalyzed dehydrogenative C–H/O–H coupling :

  • Substrate: 2-(Benzo[b]thiophen-2-yl)phenol derivatives.

  • Conditions: Cu(OAc)₂, 1,10-phenanthroline, K₂CO₃, DMF, 120°C.

  • Yields: 64–91%, with electron-donating groups (e.g., methyl) favoring higher yields.

Key Reaction Insights:

  • Radical Pathway: Initiated by single-electron transfer (SET) between the phenolic hydroxyl group and copper catalyst.

  • Inhibitors: 1,1-Diphenylethylene completely halts the reaction, confirming radical intermediacy .

  • Gram-Scale Feasibility: Maintained yields (>85%) at 6 mmol scale, underscoring industrial applicability .

Alternative Synthetic Routes

While the copper-mediated method dominates recent literature, historical approaches include:

  • Ullmann-Type Coupling: Early strategies requiring brominated precursors, limited by debromination side reactions .

  • Electrochemical Synthesis: Emerging as a sustainable alternative, though yields remain inferior .

Reactivity and Stability

Thermal and Photochemical Behavior

  • Thermal Stability: Decomposes above 400°C, consistent with its predicted boiling point .

  • Photoreactivity: Analogous chromenone derivatives undergo substituent-dependent phototransformations, suggesting potential for tailored photoactive materials .

Acid-Base Properties

The phenolic hydroxyl (pKa ~9.38) enables deprotonation under basic conditions, forming salts that enhance solubility for further functionalization .

Applications in Organic Electronics

Benzothieno[3,2-b]benzofurans (BTBFs)

2-[Benzo(b)thiophen-2-yl]phenol serves as a precursor for BTBFs, which exhibit:

  • High Charge Mobility: Up to 10 cm²/V·s in organic field-effect transistors (OFETs) .

  • Narrow Bandgaps: Ideal for light-emitting diodes (LEDs) and photovoltaic devices .

Comparative Performance of BTBF Derivatives :

DerivativeSubstituentYield (%)Application
2cMethyl91OFETs
2fFluoro85Photovoltaics
2nNaphthyl63Multi-ring semiconductors

Recent Advances and Future Directions

Mechanistic Insights

Deuterium-labeling studies revealed irreversible C–H bond cleavage, emphasizing the phenolic group’s role in directing reactivity .

Emerging Applications

  • Multi-Ring Systems: Synthesis of six-ring fused thienofurans for advanced optoelectronics .

  • Catalyst Development: Exploring non-copper catalysts (e.g., Fe, Ni) to enhance sustainability .

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